Cas no 41661-56-7 (1-[(pyridin-2-yl)methyl]piperidin-4-one)
![1-[(pyridin-2-yl)methyl]piperidin-4-one structure](https://ja.kuujia.com/scimg/cas/41661-56-7x500.png)
1-[(pyridin-2-yl)methyl]piperidin-4-one 化学的及び物理的性質
名前と識別子
-
- 1-Pyridin-2-ylmethylpiperidin-4-one
- 1-((PYRIDIN-2-YL)METHYL)PIPERIDIN-4-ONE
- 1-(pyridin-2-ylmethyl)piperidin-4-one
- 1-(2-pyridinylmethyl)-4-piperidone
- 1-(2-pyridinylmethyl)-piperidin-4-one
- 1-(2-pyridylmethyl)piperidin-4-one
- N-(2-pyridinylmethyl)-4-piperidinone
- CHEMBRDG-BB 4001982
- Pyridin-2-ylmethylpiperidin-4-one
- 1-Pyridin-2-ylmethylpiperidin-4-one95%
- 1-PYRIDIN-2-YLMETHYLPIPERIDIN-4-ONE 95%
- 1-[(pyridin-2-yl)methyl]piperidin-4-one
- MFCD05864492
- A825623
- 1-(2-PYRIDINYLMETHYL)-4-PIPERIDINONE
- 41661-56-7
- 4-Piperidinone, 1-(2-pyridinylmethyl)-
- Z235595792
- FT-0656484
- CS-0144535
- EN300-42242
- AM20061661
- AKOS000176403
- SCHEMBL3221427
- AB22769
- DTXSID80459395
- AS-30561
- J-505112
- LQHWXULWFQQUDQ-UHFFFAOYSA-N
-
- MDL: MFCD05864492
- インチ: 1S/C11H14N2O/c14-11-4-7-13(8-5-11)9-10-3-1-2-6-12-10/h1-3,6H,4-5,7-9H2
- InChIKey: LQHWXULWFQQUDQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=NC(=C1)CN2CCC(=O)CC2
計算された属性
- せいみつぶんしりょう: 190.11100
- どういたいしつりょう: 190.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 33.2Ų
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 1.149
- ふってん: 318.1 °C at 760 mmHg
- フラッシュポイント: 318.1 °C at 760 mmHg
- 屈折率: 1.566
- PSA: 33.20000
- LogP: 1.18440
1-[(pyridin-2-yl)methyl]piperidin-4-one セキュリティ情報
1-[(pyridin-2-yl)methyl]piperidin-4-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-[(pyridin-2-yl)methyl]piperidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB472229-250 mg |
1-(Pyridin-2-ylmethyl)piperidin-4-one; . |
41661-56-7 | 250mg |
€132.50 | 2023-04-21 | ||
Chemenu | CM175706-5g |
1-(pyridin-2-ylmethyl)piperidin-4-one |
41661-56-7 | 95% | 5g |
$276 | 2023-02-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6197-1G |
1-[(pyridin-2-yl)methyl]piperidin-4-one |
41661-56-7 | 95% | 1g |
¥ 415.00 | 2023-04-13 | |
Enamine | EN300-42242-0.05g |
1-[(pyridin-2-yl)methyl]piperidin-4-one |
41661-56-7 | 90% | 0.05g |
$39.0 | 2023-06-23 | |
TRC | P996903-250mg |
1-Pyridin-2-ylmethylpiperidin-4-one |
41661-56-7 | 250mg |
$ 80.00 | 2022-06-03 | ||
TRC | P996903-50mg |
1-Pyridin-2-ylmethylpiperidin-4-one |
41661-56-7 | 50mg |
$ 65.00 | 2022-06-03 | ||
Enamine | EN300-42242-0.1g |
1-[(pyridin-2-yl)methyl]piperidin-4-one |
41661-56-7 | 90% | 0.1g |
$58.0 | 2023-06-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00495-1g |
1-Pyridin-2-ylmethylpiperidin-4-one |
41661-56-7 | 95% | 1g |
¥388.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00495-250mg |
1-Pyridin-2-ylmethylpiperidin-4-one |
41661-56-7 | 95% | 250mg |
¥162.0 | 2024-07-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P941522-250mg |
1-(pyridin-2-ylmethyl)piperidin-4-one |
41661-56-7 | 95% | 250mg |
¥205.20 | 2022-08-31 |
1-[(pyridin-2-yl)methyl]piperidin-4-one 関連文献
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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5. Book reviews
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
1-[(pyridin-2-yl)methyl]piperidin-4-oneに関する追加情報
Professional Introduction to 1-[(pyridin-2-yl)methyl]piperidin-4-one (CAS No. 41661-56-7)
1-[(pyridin-2-yl)methyl]piperidin-4-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 41661-56-7, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of 1-[(pyridin-2-yl)methyl]piperidin-4-one consists of a piperidine ring substituted with a pyridine moiety and a methyl group, which contributes to its versatile reactivity and biological activity.
The compound's significance is further underscored by its role as a key intermediate in the synthesis of various pharmacologically active agents. Its structural framework allows for modifications that can enhance binding affinity to biological targets, making it a valuable scaffold for designing novel therapeutic molecules. Recent advancements in drug discovery have highlighted the importance of such heterocyclic compounds in developing treatments for diverse diseases, including neurological disorders and infectious diseases.
In the realm of medicinal chemistry, 1-[(pyridin-2-yl)methyl]piperidin-4-one has been explored for its potential as a precursor in the synthesis of small-molecule inhibitors. These inhibitors are designed to interact with specific enzymes or receptors, modulating their activity to achieve therapeutic effects. For instance, studies have demonstrated its utility in developing compounds that target kinases and other enzymes involved in cancer pathways. The pyridine ring in its structure provides a hydrogen bond donor capability, which is crucial for achieving high specificity in drug interactions.
Moreover, the compound's piperidine moiety contributes to its solubility and bioavailability, making it an attractive candidate for further pharmacological investigation. The presence of both pyridine and piperidine groups allows for diverse chemical modifications, enabling the creation of a wide range of derivatives with tailored properties. This flexibility has been exploited in recent research to develop novel analogs with improved pharmacokinetic profiles and reduced side effects.
Recent studies have also explored the antimicrobial properties of derivatives of 1-[(pyridin-2-yl)methyl]piperidin-4-one. The structural features of this compound have been found to contribute to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Such findings are particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed. The compound's mechanism of action has been investigated using both computational modeling and experimental techniques, providing insights into how it interacts with bacterial targets.
The synthesis of 1-[(pyridin-2-yl)methyl]piperidin-4-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, Grignard additions, and cyclization processes. The choice of starting materials and reaction conditions can significantly impact the efficiency of the synthesis, making it essential for chemists to carefully select appropriate methodologies.
In conclusion, 1-[(pyridin-2-yl)methyl]piperidin-4-one (CAS No. 41661-56-7) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent scaffold for designing novel therapeutic agents targeting various diseases. Recent advancements in synthetic chemistry and pharmacology have further highlighted its importance as a key intermediate in drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of next-generation pharmaceuticals.
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